methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one moiety, a piperidine ring, and a methoxy group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Moiety: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the reaction of a suitable amine with a diester, followed by cyclization.
Coupling of the Chromen-4-one and Piperidine Moieties: The final step involves the coupling of the chromen-4-one moiety with the piperidine ring through an esterification reaction, using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), methyl iodide (MeI)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The chromen-4-one moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate can be compared with other chromen-4-one derivatives and piperidine-containing compounds:
Chromen-4-one Derivatives: Compounds such as coumarin and flavonoids share the chromen-4-one core and exhibit similar biological activities.
Piperidine-Containing Compounds: Piperidine derivatives like piperine and piperidine alkaloids are known for their pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which may result in distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-29-18-7-8-19-20(13-18)31-14-21(22(19)26)32-17-5-3-15(4-6-17)23(27)25-11-9-16(10-12-25)24(28)30-2/h3-8,13-14,16H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENALIQYIHUMAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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